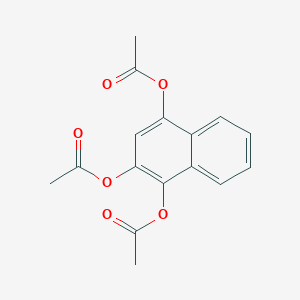
Naphthalene-1,2,4-triyl triacetate
Cat. No. B154663
Key on ui cas rn:
1785-67-7
M. Wt: 302.28 g/mol
InChI Key: QJECYGRWVGWSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05091558
Procedure details


A solution of 1,4-naphthoquinone (79 g) in acetic anhydride (200 mL) and boron trifluoride etherate (10 mL) was heated overnight, then cooled to room temperature to give 1,2,4-triacetyloxynaphthalene, m.p. 136°-137° C.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.C([O:16][C:17](=[O:19])[CH3:18])(=O)C>B(F)(F)F.CCOCC>[C:4]([O:12][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([O:11][C:1](=[O:12])[CH3:2])=[CH:3][C:2]=1[O:16][C:17](=[O:19])[CH3:18])(=[O:11])[CH3:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
79 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC(C2=CC=CC=C12)=O)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=C(C=C(C2=CC=CC=C12)OC(C)=O)OC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
